2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine
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Overview
Description
2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a bromothiophene sulfonyl group
Scientific Research Applications
2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can lead to changes in the target’s activity .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic potential. Pyrrolidine derivatives can have diverse ADME properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene is then subjected to sulfonylation to introduce the sulfonyl group. This intermediate is subsequently reacted with a pyrrolidine derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives, pyrrolidine derivatives, and bromothiophene sulfonyl compounds. Examples include:
- 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazole
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
What sets 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)pyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S2/c14-12-4-5-13(19-12)20(17,18)16-8-6-10(9-16)11-3-1-2-7-15-11/h1-5,7,10H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALLPWLUAREBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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